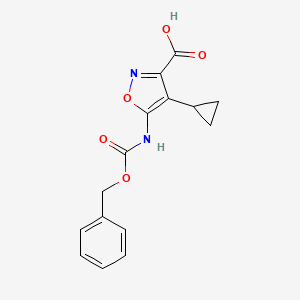
4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. Specifically, this compound inhibits the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
Studies have shown that 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid in lab experiments is its potential as a therapeutic agent for the treatment of cancer. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Future Directions
There are several future directions for the study of 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the exploration of its potential as a therapeutic agent for other diseases, such as inflammatory disorders and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.
In conclusion, 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid is a chemical compound that has been synthesized and studied for its potential applications in scientific research. Its mechanism of action involves the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. While there are limitations to working with this compound in the lab, there are several future directions for its study, including the development of more efficient synthesis methods and the exploration of its potential as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of 4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid involves several steps. The starting material is 2-cyclopropyl-4-(phenylmethoxycarbonyl)oxazole-5-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-phenylbutyric acid to form the desired compound.
properties
IUPAC Name |
4-cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-14(19)12-11(10-6-7-10)13(22-17-12)16-15(20)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGJDDUEGOJYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(ON=C2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-5-(phenylmethoxycarbonylamino)-1,2-oxazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

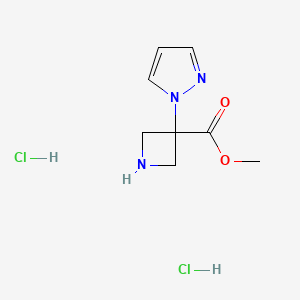
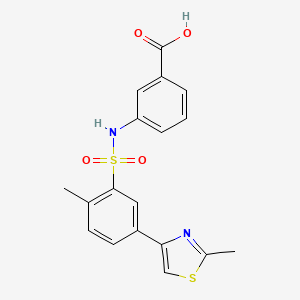
![2-{Bicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B2791550.png)
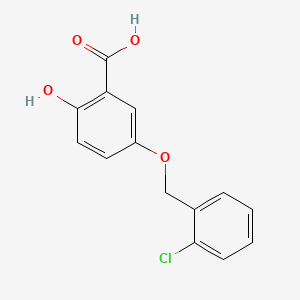
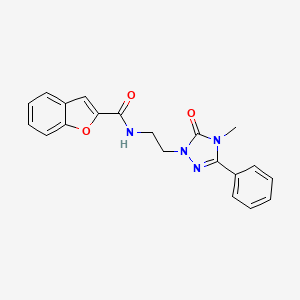
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2791554.png)
![Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2791555.png)

![2-Benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![9-(furan-2-ylmethyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2791561.png)
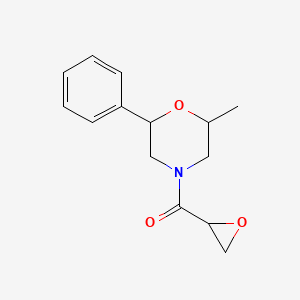
![2-[(2-chlorobenzyl)sulfonyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2791564.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2791570.png)